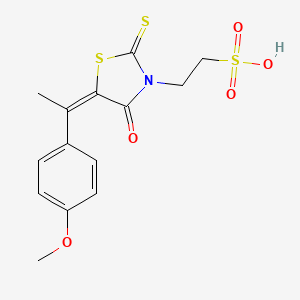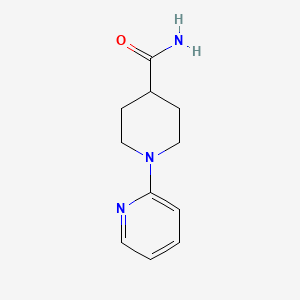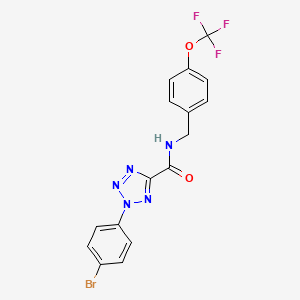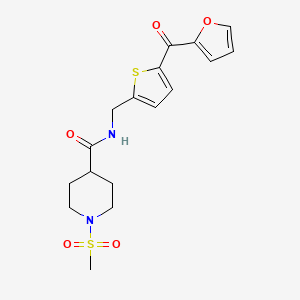![molecular formula C20H30N2O4 B2806049 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide CAS No. 900996-38-5](/img/structure/B2806049.png)
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions with formaldehyde solution and primary aromatic amines or 1-substituted piperazines, in ethanol at room temperature . Another method involves the reaction of 3,4-dimethoxy-1-glycyl benzene hydrobromate with 3,4,5-trimethoxy toluylic acid .Chemical Reactions Analysis
The reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3 H)-thione 3 with formaldehyde solution and primary aromatic amines or 1-substituted piperazines, in ethanol at room temperature yielded the corresponding N-Mannich bases .Applications De Recherche Scientifique
Synthesis and Pharmacological Activity
Research has led to the synthesis of various compounds with potential antidepressant and nootropic activities, focusing on derivatives that include structures similar to the subject compound. For example, compounds with 2,5-dimethoxy substitution on the aryl ring have shown high antidepressant activity, and those with a nootropic activity focus have exhibited significant results in elevated plus maze tests and passive avoidance tests in mice. These findings suggest a potential for central nervous system (CNS) applications, indicating that derivatives related to the compound could serve as bases for developing new CNS-active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Anticancer and Antimicrobial Potential
Further investigations have identified the 3,4-dimethoxyphenyl moiety as a significant contributor to the biological activity of sulfonamide derivatives. These compounds have been evaluated for in vitro anticancer activity against various cancer cell lines, showing good cytotoxic activity. Notably, certain derivatives have emerged as potent vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, surpassing reference drugs in efficacy. This highlights the potential for utilizing these structures in anticancer therapies (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).
Anticonvulsant Properties
The compound N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, also known as Epirimil, has been extensively studied for its anticonvulsant properties. The research involved both in silico and in vivo pharmacological studies, revealing Epirimil as a promising candidate for epilepsy treatment due to its significant anticonvulsant activity and low toxicity profile. These findings open new avenues for the development of safer and more effective anticonvulsant drugs (Severina, Skupa, Voloshchuk, Saidov, Bunyatyan, Kovalenko, & Georgiyants, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-7-14(8-6-2)20(24)21-15-11-19(23)22(13-15)16-9-10-17(25-3)18(12-16)26-4/h9-10,12,14-15H,5-8,11,13H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKRGVKPUPZQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[(2-tert-butyloxiran-2-yl)methyl]-N-methylcarbamate](/img/structure/B2805971.png)
![Tert-butyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride](/img/structure/B2805973.png)



![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2805982.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2805984.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2805985.png)

![N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2805987.png)
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2805988.png)